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Compound of Interest

Compound Name: C14-4

Cat. No.: B10855823 Get Quote

C14-4 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

C14-4, an ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA

delivery.

Frequently Asked Questions (FAQs)
What is C14-4 and what is its primary application?

C14-4 is an ionizable cationic lipid with a pKa of 6.5.[1][2] It is a key component in the

formulation of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA).

[1][3] These LNPs are particularly effective for transfecting primary human T cells,

demonstrating high transfection efficiency with low cytotoxicity, making them suitable for

applications like CAR T cell engineering.[3][4][5]

What is the mechanism of action for C14-4 in mRNA delivery?

C14-4 is an ionizable lipid, meaning its charge is pH-dependent. At a low pH, such as during

LNP formulation, the amine groups in C14-4 become protonated and positively charged, which

facilitates the encapsulation of negatively charged mRNA.[2][6] When the LNPs are taken up

by cells into endosomes, the acidic environment of the endosome also leads to the protonation

of C14-4. This positive charge is thought to promote the disruption of the endosomal

membrane, allowing the mRNA payload to be released into the cytoplasm where it can be

translated into protein.[2][7]
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What are the key components of a typical C14-4 LNP formulation?

A standard C14-4 LNP formulation for mRNA delivery typically consists of four main

components dissolved in an organic phase (commonly ethanol), which is then mixed with an

aqueous phase containing the mRNA. These components are:

Ionizable Cationic Lipid: C14-4[8][9]

Phospholipid (Helper Lipid): Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

(DOPE).[8][9]

Cholesterol: Provides stability to the LNP structure.[8][9]

PEGylated Lipid: Such as DMG-PEG(2000), which helps to control particle size and provides

a hydrophilic shield to reduce aggregation and opsonization.[8][10]

Quality Control and Characterization
Effective quality control is crucial for ensuring the consistency, efficacy, and safety of C14-4
LNP formulations. The following table summarizes key quality control parameters and their

typical specifications for C14-4 based LNPs.

Parameter Method Typical Specification

Particle Size (Hydrodynamic

Diameter)

Dynamic Light Scattering

(DLS)
70 - 100 nm[3]

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
< 0.2[3]

mRNA Encapsulation

Efficiency
RiboGreen Assay > 90%[11]

mRNA Concentration UV-Vis Spectroscopy (A260) Varies based on formulation

Zeta Potential
Electrophoretic Light

Scattering (ELS)

Influences biodistribution and

stability[8]
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This section addresses common issues that may be encountered during the formulation and

characterization of C14-4 LNPs.

Issue 1: Low mRNA Encapsulation Efficiency

Question: My mRNA encapsulation efficiency is below 90%. What are the possible causes

and how can I improve it?

Answer:

Suboptimal pH of Aqueous Buffer: The pH of the aqueous buffer containing the mRNA is

critical for the protonation of C14-4 and subsequent electrostatic interaction with the

negatively charged mRNA. Ensure the pH of your buffer (e.g., sodium acetate) is acidic,

typically around 4.0, to facilitate efficient encapsulation.[8]

Incorrect Mixing Ratio: The ratio of the aqueous phase to the ethanolic lipid phase is

important. A common ratio is 3:1 (aqueous:ethanolic).[8] Deviations from the optimal ratio

can lead to incomplete mixing and poor encapsulation.

Slow Mixing: Rapid mixing of the lipid and aqueous phases is crucial for the self-assembly

of LNPs and efficient mRNA trapping. If using a manual method, ensure rapid pipetting or

vortexing.[8] For more reproducible results, consider using a microfluidic mixing device.[8]

Degraded mRNA: Ensure the integrity of your mRNA before encapsulation. Degraded

mRNA may not be efficiently encapsulated.

Issue 2: Large Particle Size or High Polydispersity Index (PDI)

Question: The DLS results show a particle size larger than 100 nm and/or a PDI value

greater than 0.2. What could be the problem?

Answer:

Aggregation: LNPs can aggregate if not properly stabilized. This can be due to a

suboptimal concentration of the PEGylated lipid or issues with the buffer composition post-

formulation.[12]
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Improper Mixing: Inconsistent or slow mixing can lead to the formation of larger, non-

uniform particles.[13] Utilizing a microfluidic device can help achieve a more uniform

particle size distribution.[13]

Incorrect Lipid Ratios: The molar ratios of the lipid components (C14-4, DOPE,

cholesterol, and PEG-lipid) significantly impact the final particle size and PDI.[11]

Optimization of these ratios may be necessary for your specific mRNA cargo.

Storage Issues: Improper storage, such as storing at 4°C for extended periods without

cryoprotectants, can lead to particle aggregation.[2] For long-term storage, freezing at

-80°C with a cryoprotectant like sucrose is recommended, though conditions should be

optimized.[2]

Issue 3: High In Vitro Cytotoxicity

Question: I am observing significant cytotoxicity in my cell-based assays after treatment with

C14-4 LNPs. What are the potential causes and solutions?

Answer:

High LNP Dose: While C14-4 LNPs generally exhibit low cytotoxicity, high concentrations

can lead to adverse cellular effects.[5] It is important to perform a dose-response

experiment to determine the optimal LNP concentration that provides high transfection

efficiency with minimal toxicity.

Residual Ethanol: Inadequate removal of ethanol after LNP formulation can be toxic to

cells. Ensure thorough dialysis or purification of the LNP solution to remove any residual

organic solvent.[8]

Impurities in Lipid Components: The purity of the C14-4 and other lipid components is

crucial. Impurities could contribute to cytotoxicity.[1]

Pro-inflammatory Response: Ionizable lipids themselves can sometimes trigger an

inflammatory response.[14] While C14-4 is designed for low toxicity, this is a factor to

consider, especially in sensitive cell types.
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1. C14-4 LNP Formulation (Microfluidic Mixing Method)

This protocol describes a general method for formulating C14-4 LNPs using a microfluidic

mixing device.

Reagent Preparation:

Ethanolic Lipid Mixture: Prepare a stock solution of C14-4, DOPE, cholesterol, and DMG-

PEG(2000) in absolute ethanol. A common molar ratio is 35:16:46.5:2.5 (C14-
4:DOPE:Cholesterol:DMG-PEG(2000)).[8] Ensure all lipids are fully dissolved; gentle

heating to 37°C with vortexing may be necessary.[2]

Aqueous mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL)

in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) prepared under RNase-free

conditions.[8]

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.

Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate as recommended

for the device (e.g., 10-25 mL/min).[8]

Initiate the mixing process. The two solutions will mix rapidly in the microfluidic channels,

leading to the self-assembly of mRNA-loaded LNPs.

Collect the resulting LNP solution.

Purification:

Immediately after formation, the LNP solution is often diluted in a neutral buffer (e.g., PBS,

pH 7.4) to stabilize the particles.[8]

Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular

weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated

mRNA.[8]
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The purified LNPs can be concentrated if necessary using centrifugal filters and can be

sterile-filtered through a 0.22 µm filter.[8]

2. Characterization of C14-4 LNPs

Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).

Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

Record the Z-average diameter for particle size and the PDI value.

mRNA Encapsulation Efficiency (RiboGreen Assay):

Prepare two sets of LNP samples.

In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release

the encapsulated mRNA. This will measure the total mRNA.

In the second set, do not add the lysis buffer. This will measure the amount of free

(unencapsulated) mRNA.

Add the RiboGreen reagent to both sets of samples and measure the fluorescence

intensity.

Calculate the encapsulation efficiency using the following formula: Encapsulation

Efficiency (%) = [(Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) /

Fluorescence of lysed LNPs] x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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